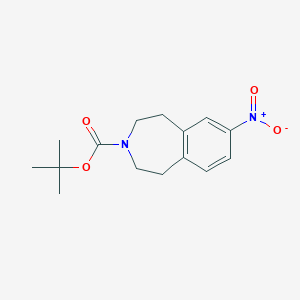
tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
The synthesis and application of tetrahydro-[1H]-2-benzazepin-4-ones, which are related to the tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate structure, have been explored for their potential as selective muscarinic (M3) receptor antagonists. This synthesis route involves base-promoted additions and reductive amination steps leading to compounds with potential therapeutic applications due to their receptor selectivity. Such compounds have been evaluated for their antagonistic properties on M3 receptors from guinea pig ileum, showing significant selectivity over M2 receptors, which underscores their relevance in designing drugs for respiratory and gastrointestinal disorders where muscarinic receptor modulation is beneficial (Bradshaw et al., 2008).
Molecular Architecture and Magnetism
The compound "3-(N-tert-Butyl-N-aminoxyl)benzoic acid" demonstrates the diversity of tert-butyl substituted benzazepines in studying molecular interactions and magnetism. Its crystallization forms reveal interactions significant for materials science research, particularly in the context of designing new materials with specific magnetic properties (Baskett & Lahti, 2005).
Organic Synthesis Applications
The utility of tert-butyl substituted benzazepines in organic synthesis is highlighted by their role as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate for the synthesis of benzimidazole compounds, showcasing the compound's versatility in synthetic organic chemistry (Liu Ya-hu, 2010).
Chemoselective Nitration Techniques
Chemoselective nitration methods using tert-butyl nitrite present a safe and efficient way to nitrate phenolic substrates, demonstrating another aspect of tert-butyl substituted compounds in facilitating selective organic transformations. This technique's compatibility with complex molecules such as peptides on solid support is particularly relevant for the synthesis of fluorogenic substrates for protease characterization (Koley et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 7-nitro-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(18)16-8-6-11-4-5-13(17(19)20)10-12(11)7-9-16/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGAICPLMKBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
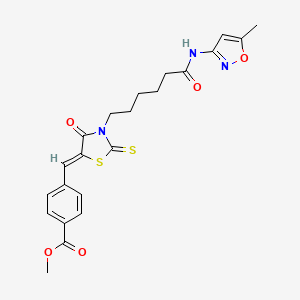
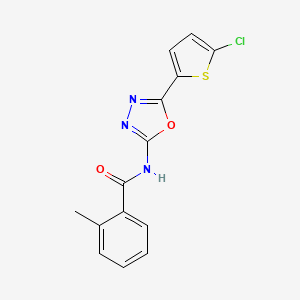
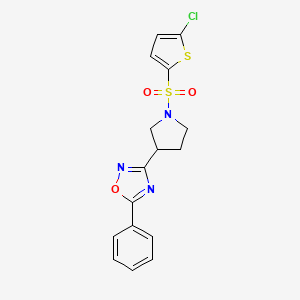
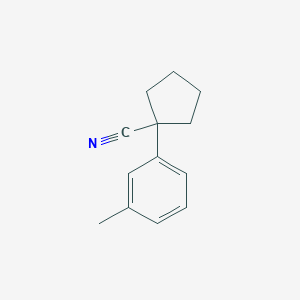
![3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2647257.png)
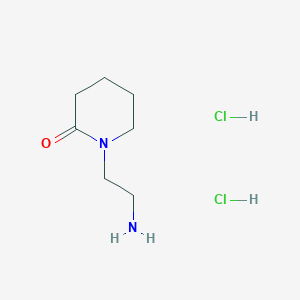
![1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2647260.png)
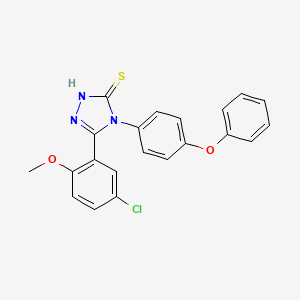
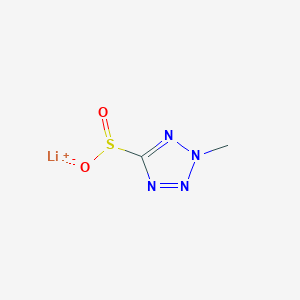
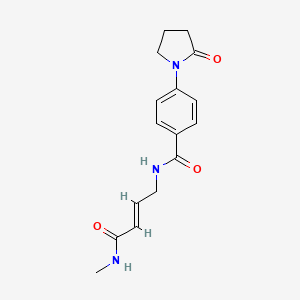



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)
